Ignition Delay Time Comparison of C7 Heptene Isomers Under Engine-Relevant Conditions
The ignition delay time (IDT) of trans-3-heptene is measurably different from its isomers 1-heptene and trans-2-heptene. Experimental measurements show that the reactivity of heptene isomers decreases as the C=C bond moves toward the center of the molecular structure, with trans-3-heptene exhibiting the most inhibited reactivity among the three isomers tested [1]. This difference is pronounced at low and intermediate temperatures where the position of the double bond critically affects the formation of reactive radicals [1].
| Evidence Dimension | Ignition Delay Time (Reactivity) in Combustion |
|---|---|
| Target Compound Data | trans-3-heptene: Slowest ignition (longest IDT) among the three heptene isomers tested; reactivity is most inhibited due to central double bond position. |
| Comparator Or Baseline | 1-heptene (C7H14-1) and trans-2-heptene (C7H14-2): Both show faster ignition (shorter IDTs) than trans-3-heptene; 1-heptene and trans-2-heptene display similar reactivities to each other. |
| Quantified Difference | Reactivity ranking: 1-heptene ≈ trans-2-heptene > trans-3-heptene; trans-3-heptene is significantly less reactive, with the central double bond inhibiting radical chain branching at low to intermediate temperatures. |
| Conditions | High-pressure shock tube and rapid compression machine; 613–1257 K temperature range; 15 and 30 bar pressure; diluted in air [1]. |
Why This Matters
For combustion research and fuel surrogate modeling, selecting the correct heptene isomer is essential for accurate kinetic simulations; substituting trans-3-heptene for 1-heptene would yield erroneously faster ignition predictions.
- [1] Li, R., et al. (2025). An ignition delay time and automated chemical kinetic modeling study of three heptene isomers. Combustion and Flame, 280, 114409. View Source
